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Introduction
Pyraflufen-ethyl, with the chemical name ethyl 2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-

methyl-1H-pyrazol-3-yl]-4-fluorophenoxy]acetate, is a phenylpyrazole herbicide. It functions as

a protoporphyrinogen oxidase (PPO) inhibitor, disrupting the biosynthesis of chlorophyll and

heme in susceptible plants. This guide provides a comprehensive overview of the toxicological

profile of Pyraflufen-ethyl and the associated risk assessment for human health, drawing from

data submitted to and reviewed by major international regulatory agencies.

Toxicological Profile
The toxicological database for Pyraflufen-ethyl is extensive, with studies conducted to

evaluate its potential adverse effects following acute, sub-chronic, and chronic exposures.

Toxicokinetics
Following oral administration in rats, Pyraflufen-ethyl is readily absorbed and rapidly excreted,

primarily within 96 hours. The metabolic pathway involves ester hydrolysis and N-

demethylation. The parent compound and its metabolites, E-1 and E-9, are considered of

toxicological significance. There is no evidence of bioaccumulation in mammals.[1]
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Pyraflufen-ethyl exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.

It is not a skin irritant or a dermal sensitizer but can cause moderate eye irritation.[2][3]

Table 1: Acute Toxicity of Pyraflufen-ethyl

Study Type Species Route Value
Toxicity
Category

Oral LD50 Rat Oral > 5000 mg/kg bw IV (Low)

Dermal LD50 Rat Dermal > 2000 mg/kg bw III

Inhalation LC50 Rat Inhalation > 5.03 mg/L (4h) IV (Low)

Skin Irritation Rabbit Dermal Non-irritant -

Eye Irritation Rabbit Dermal
Moderately

irritating
-

Dermal

Sensitization
Guinea Pig Dermal Not a sensitizer -

Sub-chronic and Chronic Toxicity
Repeated oral exposure to Pyraflufen-ethyl in studies has identified the liver, kidneys, and

hematopoietic system as the primary target organs in rats and mice.[2][4] In dogs, however, no

adverse effects were observed following oral exposure. A 28-day dermal toxicity study in rats

showed no systemic toxicity at the limit dose.

Table 2: Sub-chronic and Chronic Toxicity of Pyraflufen-ethyl (No-Observed-Adverse-Effect

Level - NOAEL)
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Study Type Species Duration Route NOAEL
Target
Organs

Sub-chronic Rat 90-day Oral
17.2 mg/kg

bw/day

Liver,

Kidneys

Sub-chronic Dog 90-day Oral
No adverse

effects noted
-

Chronic Rat 2-year Oral
17.2 mg/kg

bw/day

Liver,

Kidneys

Chronic Mouse 78-week Oral - Liver

Dermal Rat 28-day Dermal

1000

mg/kg/day

(limit dose)

-

Genotoxicity and Carcinogenicity
Pyraflufen-ethyl has been tested in a battery of in vitro and in vivo genotoxicity assays and

was found to be non-mutagenic.

In long-term carcinogenicity studies, Pyraflufen-ethyl did not induce tumors in rats. However, in

mice, an increased incidence of liver tumors (hepatocellular adenomas and carcinomas) was

observed. Based on these findings in mice, the U.S. Environmental Protection Agency (EPA)

has classified Pyraflufen-ethyl as "Likely to be Carcinogenic to Humans". The mode of action

for tumor formation is considered to be non-genotoxic.

Reproductive and Developmental Toxicity
Pyraflufen-ethyl did not show evidence of reproductive toxicity in a two-generation study in

rats. Developmental toxicity studies in rats and rabbits did not indicate increased susceptibility

of fetuses to in utero exposure. Developmental effects were only observed at doses that were

also toxic to the maternal animals.

Table 3: Reproductive and Developmental Toxicity of Pyraflufen-ethyl (NOAEL)
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Study Type Species Route
NOAEL
(Maternal)

NOAEL
(Developme
ntal/Offspri
ng)

Key
Findings

Two-

Generation

Reproduction

Rat Oral - -

No

reproductive

effects

observed at

high doses.

Development

al Toxicity
Rat Oral - -

No adverse

maternal or

development

al effects

noted.

Development

al Toxicity
Rabbit Oral - -

Increased

maternal

mortality and

abortions at

moderate to

high doses.

Risk Assessment
The risk assessment for Pyraflufen-ethyl is conducted to determine the potential for adverse

health effects in humans under various exposure scenarios. This involves establishing health-

based guidance values and comparing them to estimated human exposures.

Health-Based Guidance Values
The Acceptable Daily Intake (ADI) is the amount of a substance that can be ingested daily over

a lifetime without an appreciable health risk. The Acute Reference Dose (ARfD) is an estimate

of the amount of a substance that can be ingested in a day without an appreciable health risk

to the consumer.

Table 4: Health-Based Guidance Values for Pyraflufen-ethyl
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Guidance Value Value Basis Regulatory Body

ADI 0.17 mg/kg bw/day

Based on a NOAEL of

17.2 mg/kg bw/day

from a 2-year rat

study with a 100-fold

safety factor.

Food Safety

Commission of Japan

(FSCJ)

ARfD Not necessary

No adverse effects

attributable to a single

oral exposure were

identified.

FSCJ

Carcinogenic Risk Assessment
Due to the classification of Pyraflufen-ethyl as "Likely to be Carcinogenic to Humans," a

quantitative cancer risk assessment is performed. The U.S. EPA uses a linear low-dose

extrapolation approach to estimate the cancer risk. The estimated cancer risk from aggregate

exposure (dietary and residential) to Pyraflufen-ethyl is considered to be within the negligible

risk range and not of concern to the agency.

Experimental Protocols
Detailed experimental protocols for the toxicological studies on Pyraflufen-ethyl are typically

not publicly available in their entirety. However, these studies are conducted following

internationally recognized guidelines, primarily those established by the Organisation for

Economic Co-operation and Development (OECD). The following are generalized protocols

based on the relevant OECD guidelines for the key studies cited.

Repeated Dose 90-Day Oral Toxicity Study in Rodents
(based on OECD Guideline 408)

Test System: Typically, Sprague-Dawley or Wistar rats, 5-6 weeks old at the start of the

study.

Group Size: At least 10 males and 10 females per dose group.
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Dose Levels: At least three dose levels plus a control group. The highest dose is selected to

induce some toxicity but not mortality.

Administration: The test substance is administered daily via the diet, drinking water, or

gavage for 90 days.

Observations: Daily clinical observations, weekly body weight and food consumption

measurements.

Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at

termination.

Pathology: All animals undergo a full necropsy. Organ weights are recorded.

Histopathological examination of a comprehensive set of tissues from the control and high-

dose groups is performed.

Prenatal Developmental Toxicity Study (based on OECD
Guideline 414)

Test System: Typically, rats and rabbits.

Group Size: Sufficient number of pregnant females to yield approximately 20 litters per

group.

Dose Levels: At least three dose levels plus a control group.

Administration: The test substance is administered daily from implantation to the day before

caesarean section.

Maternal Observations: Daily clinical observations, weekly body weight, and food

consumption.

Fetal Examinations: At termination, fetuses are examined for external, visceral, and skeletal

abnormalities.

Two-Generation Reproduction Toxicity Study (based on
OECD Guideline 416)
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Test System: Typically, rats.

Group Size: Sufficient number of males and females to produce at least 20 pregnant females

per group.

Dose Levels: At least three dose levels plus a control group.

Administration: The test substance is administered continuously to the parental (P)

generation before mating, during mating, gestation, and lactation, and to the first filial (F1)

generation through to the production of the F2 generation.

Endpoints: Mating performance, fertility, gestation length, litter size, pup viability, growth, and

development are assessed. Histopathology of reproductive organs is performed.

Combined Chronic Toxicity/Carcinogenicity Study
(based on OECD Guideline 453)

Test System: Typically, rats and mice.

Group Size: At least 50 males and 50 females per dose group for the carcinogenicity phase.

Dose Levels: At least three dose levels plus a control group.

Administration: The test substance is administered daily for 18-24 months (mice) or 24

months (rats).

Observations: Similar to the 90-day study, with the addition of regular palpation for masses.

Pathology: Comprehensive gross and histopathological examination of all animals.

Mandatory Visualizations
Signaling Pathway of Protoporphyrinogen Oxidase
(PPO) Inhibition
Pyraflufen-ethyl's primary mode of action is the inhibition of the PPO enzyme, which is crucial

in the biosynthesis of both chlorophyll in plants and heme in animals. Inhibition of PPO leads to

the accumulation of protoporphyrinogen IX, which then auto-oxidizes to protoporphyrin IX. In
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the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species (ROS),

leading to lipid peroxidation and cell membrane disruption.

Heme/Chlorophyll Biosynthesis Pathway

5-Aminolevulinic acid Porphobilinogen Uroporphyrinogen III Coproporphyrinogen III Protoporphyrinogen IX
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Caption: Signaling pathway of Protoporphyrinogen Oxidase (PPO) inhibition by Pyraflufen-

ethyl.

Experimental Workflow for a General Toxicity Study
The following diagram illustrates a generalized workflow for a repeated-dose toxicity study,

such as a 90-day oral toxicity study.
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Caption: Generalized experimental workflow for a repeated-dose toxicity study.
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Conclusion
Pyraflufen-ethyl demonstrates a low order of acute toxicity. The primary target organs upon

repeated exposure are the liver, kidneys, and hematopoietic system in rodents. It is not

genotoxic but is classified as "Likely to be Carcinogenic to Humans" based on liver tumors in

mice, with a non-genotoxic mode of action. There is no evidence of reproductive toxicity or

increased susceptibility in developing offspring. The established health-based guidance values

(ADI) and the cancer risk assessment indicate that dietary and aggregate exposures to

Pyraflufen-ethyl, when used according to approved practices, are not expected to pose a

health risk to the general population, including infants and children. Further research into the

specific molecular mechanisms of carcinogenicity in mice could provide additional insights into

its human relevance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. catalog.labcorp.com [catalog.labcorp.com]

2. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI
[ivami.com]

3. oecd.org [oecd.org]

4. ut.primo.exlibrisgroup.com [ut.primo.exlibrisgroup.com]

To cite this document: BenchChem. [Toxicological Profile and Risk Assessment of
Pyraflufen-ethyl: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b041819#toxicological-profile-and-risk-
assessment-of-pyraflufen-ethyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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